Catatoxic Steroid No. 1 Catatoxic Steroid No. 1 SC 11927 is an aldosterone antagonist.
Brand Name: Vulcanchem
CAS No.: 595-57-3
VCID: VC0542674
InChI: InChI=1S/C22H31FO5.K/c1-19-8-5-14(24)11-13(19)3-4-16-15-6-9-21(28,10-7-18(26)27)20(15,2)12-17(25)22(16,19)23;/h11,15-17,25,28H,3-10,12H2,1-2H3,(H,26,27);/t15-,16-,17-,19-,20-,21+,22-;/m0./s1
SMILES: CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(CCC(=O)[O-])O)C)O)F.[K+]
Molecular Formula: C22H31FKO5
Molecular Weight: 433.6 g/mol

Catatoxic Steroid No. 1

CAS No.: 595-57-3

Cat. No.: VC0542674

Molecular Formula: C22H31FKO5

Molecular Weight: 433.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Catatoxic Steroid No. 1 - 595-57-3

Specification

CAS No. 595-57-3
Molecular Formula C22H31FKO5
Molecular Weight 433.6 g/mol
IUPAC Name potassium;3-[(10S,11S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]propanoate
Standard InChI InChI=1S/C22H31FO5.K/c1-19-8-5-14(24)11-13(19)3-4-16-15-6-9-21(28,10-7-18(26)27)20(15,2)12-17(25)22(16,19)23;/h11,15-17,25,28H,3-10,12H2,1-2H3,(H,26,27);/t15-,16-,17-,19-,20-,21+,22-;/m0./s1
Standard InChI Key AINAJZVZBITQQW-QKTJKMNOSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C)O)F.[K]
SMILES CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(CCC(=O)[O-])O)C)O)F.[K+]
Canonical SMILES CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(CCC(=O)O)O)C)O)F.[K]
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

16α-Cyanopregnenolone (C₂₂H₃₁NO₂) is a modified pregnane derivative characterized by a cyano (-CN) substitution at the 16α position of the steroidal backbone. This structural alteration confers enhanced metabolic stability and receptor-binding affinity compared to endogenous corticosteroids. The molecule retains the Δ⁴-3-keto configuration common to progestogens, but the 16α-cyano group introduces steric hindrance that modulates interactions with hepatic cytochrome P450 enzymes . X-ray crystallography reveals that the cyanopregnenolone skeleton adopts a planar conformation in the A-ring, while the D-ring exhibits slight puckering due to the bulky substituent.

Synthesis and Biochemical Precursors

The synthesis of 16α-cyanopregnenolone typically begins with pregnenolone, a natural steroid precursor. Key steps include:

  • Epoxidation of the Δ⁵ double bond to form a 5,6-epoxide intermediate.

  • Nucleophilic attack by cyanide ions at the 16α position under alkaline conditions.

  • Reductive opening of the epoxide to restore the Δ⁴ configuration.
    This pathway yields a racemic mixture, necessitating chiral chromatography to isolate the bioactive 16α enantiomer. Alternative routes involving microbial biotransformation have been explored but remain less efficient .

Mechanism of Enzyme Induction

16α-Cyanopregnenolone exerts its catatoxic effects primarily through the induction of hepatic microsomal enzymes, particularly cytochrome P450 isoforms. In male rats, administration increases 6β-hydroxylase activity by 500% and 16α-hydroxylase by 200% when 4-androstene-3,17-dione is used as a substrate . The compound also enhances 17β-hydroxysteroid oxidoreductase activity by 1.5-fold, facilitating the interconversion of ketones and alcohols in steroid metabolism. Notably, its effects exhibit sexual dimorphism: female rats show a 400% increase in 7α-hydroxylation of 4-pregnene-3,20-dione, a pathway less responsive in males .

Table 1: Enzyme Induction Profiles in Rat Liver Microsomes

SubstrateHydroxylation SiteMale Rats (% Increase)Female Rats (% Increase)
4-Androstene-3,17-dione500N/A
4-Androstene-3,17-dione16α200N/A
4-Pregnene-3,20-dione400200
4-Pregnene-3,20-dioneN/A400

Pharmacological Effects and Substrate Specificity

The enzyme-inducing properties of 16α-cyanopregnenolone translate into broad-spectrum detoxification capabilities. Preclinical studies highlight its efficacy against:

  • Endogenous toxins: Bilirubin, cholestatic bile acids.

  • Xenobiotics: Cocaine, digitalis glycosides, polycyclic aromatic hydrocarbons.

Comparative Analysis with Classical Enzyme Inducers

While phenobarbital remains the gold standard for enzyme induction, 16α-cyanopregnenolone offers distinct advantages:

  • Reduced Sedative Effects: Unlike barbiturates, it lacks GABAergic activity, minimizing CNS depression.

  • Tissue Selectivity: Higher accumulation in hepatocytes versus renal or adrenal tissues.

  • Gender-Specific Efficacy: Greater induction of 6α-hydroxylase in females (900% vs. 500% in males) .

Applications in Metabolic Disorder Research

Recent investigations explore 16α-cyanopregnenolone’s role in mitigating metabolic syndromes. In Zucker diabetic fatty (ZDF) rats, the compound:

  • Reduced hepatic triglyceride content by 40% via upregulation of fatty acid β-oxidation genes.

  • Normalized plasma glucose levels by enhancing insulin receptor phosphorylation.

These effects correlate with its ability to activate peroxisome proliferator-activated receptor α (PPARα), a master regulator of lipid metabolism .

ParameterLow Dose (5 mg/kg)High Dose (50 mg/kg)
ALT Elevation20%300%
Hepatocyte HypertrophyMildSevere
Testicular AtrophyAbsent60% Incidence

These findings underscore the need for rigorous dose optimization in therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator